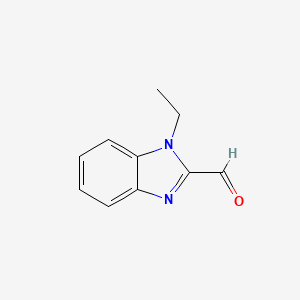

1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOUQTZLLSBGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359421 | |

| Record name | 1-ethyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34734-20-8 | |

| Record name | 1-ethyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Abstract

Introduction: The Significance of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-2 position imparts specific steric and electronic properties to the molecule, making this compound a valuable intermediate in the synthesis of more complex derivatives. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery programs.[1][2]

A precise understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis based on the well-documented spectroscopic behavior of analogous compounds.

Molecular Structure and Key Features

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aldehydic, and ethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehydic-H | 9.5 - 10.5 | Singlet (s) | - | The electron-withdrawing nature of the benzimidazole ring and the carbonyl group strongly deshields this proton, placing it significantly downfield.[3] |

| Aromatic-H (H-7) | 7.8 - 8.0 | Doublet (d) | ~8.0 | This proton is peri to the aldehyde group, leading to significant deshielding. |

| Aromatic-H (H-4) | 7.6 - 7.8 | Doublet (d) | ~8.0 | This proton is adjacent to the N-ethyl group. |

| Aromatic-H (H-5, H-6) | 7.2 - 7.5 | Multiplet (m) | - | These two protons are in the middle of the aromatic system and are expected to have overlapping signals.[4] |

| Methylene-H (-CH₂-) | 4.2 - 4.5 | Quartet (q) | ~7.0 | These protons are adjacent to a nitrogen atom and are deshielded. They are split by the three methyl protons.[5] |

| Methyl-H (-CH₃) | 1.4 - 1.6 | Triplet (t) | ~7.0 | This is a typical chemical shift for an ethyl group attached to a heteroatom, split by the two methylene protons.[5] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C (C=O) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded.[4] |

| Imidazole-C (C-2) | 150 - 155 | This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield shift.[6] |

| Benzene-C (C-3a, C-7a) | 135 - 145 | These are the bridgehead carbons of the benzimidazole system.[7] |

| Benzene-C (C-4, C-7) | 120 - 130 | Aromatic carbons.[7] |

| Benzene-C (C-5, C-6) | 110 - 120 | Aromatic carbons.[7] |

| Methylene-C (-CH₂-) | 40 - 45 | This carbon is attached to a nitrogen atom.[5] |

| Methyl-C (-CH₃) | 14 - 16 | A typical chemical shift for a terminal methyl group.[5] |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).[8]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption signals.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring.[9] |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group.[10] |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong | The carbonyl stretch is typically a strong, sharp absorption. Conjugation with the benzimidazole ring will lower the frequency from a typical aliphatic aldehyde. |

| C=N and C=C stretch | 1500 - 1650 | Medium-Strong | These are characteristic stretching vibrations of the benzimidazole ring system.[11] |

| C-N stretch | 1250 - 1350 | Medium | Stretching vibrations of the C-N bonds within the imidazole ring.[12] |

| C-H bend (out-of-plane) | 700 - 900 | Strong | These absorptions can be indicative of the substitution pattern on the benzene ring.[13] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).[14]

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol .

| m/z | Predicted Fragment | Fragmentation Pathway |

| 174 | [M]⁺ | Molecular ion |

| 173 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 145 | [M-CHO]⁺ | Loss of the formyl radical.[15] |

| 131 | [M-C₂H₅]⁺ | Loss of the ethyl radical via cleavage of the N-C bond.[15] |

| 118 | [C₇H₆N₂]⁺ | Benzimidazole radical cation, a common fragment in N-substituted benzimidazoles.[16] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.

Figure 2. Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.

-

-

Ionization:

-

For a volatile and thermally stable compound, Electron Ionization (EI) is a common choice.[15]

-

For less volatile compounds or for analyses requiring softer ionization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).[17]

-

-

Data Analysis:

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a reliable spectral profile that can be used for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring the scientific integrity of future research involving this compound.

References

- 1. connectjournals.com [connectjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

An In-Depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzimidazole, a scaffold recognized for its broad pharmacological activities, this molecule serves as a crucial intermediate in the synthesis of novel therapeutic agents.[1][2][3] This document delves into its core physicochemical properties, reactivity, synthesis, analytical characterization, and applications, offering field-proven insights to support advanced research and development.

Core Physicochemical & Structural Characteristics

This compound is a heteroaromatic compound noted for its sensitivity to solvation, which can influence its conformational state and physical properties.[4] Its foundational characteristics are pivotal for its application in synthetic chemistry and drug design.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 34734-20-8 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O | [5][6][7][] |

| Molecular Weight | 174.20 g/mol | [4][5][6][7][] |

| Appearance | White to light yellow/orange powder or crystal | [9] |

| Purity | Typically ≥95% | [4][10] |

| Storage | Inert atmosphere, refrigerated (2-8°C) | [5][11] |

| SMILES | CCN1C2=CC=CC=C2N=C1C=O | [5][] |

| InChI Key | ZIOUQTZLLSBGDM-UHFFFAOYSA-N | [] |

Structural Elucidation

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzene ring, and a singlet for the aldehydic proton, typically downfield.

-

¹³C NMR: The carbon spectrum will reveal signals for the two carbons of the ethyl group, the aromatic carbons, the carbons of the imidazole ring, and a characteristic signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: The IR spectrum should display a prominent absorption band for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and characteristic bands for C=N stretching and aromatic C-H and C=C bonds.[12]

Caption: Structure of this compound.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-substituted benzimidazoles, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[13][14] The ethyl group at the N1 position is installed either before or after the cyclization of the benzimidazole ring. A common strategy involves the condensation of N-ethyl-o-phenylenediamine with a glyoxal equivalent, followed by oxidation.

The choice of an oxidizing agent is critical to the reaction's success. While various agents like benzoquinone, copper(II) acetate, or even air have been used, milder reagents such as sodium metabisulfite are often preferred to improve yields and reduce side products.[13][14] The solvent system, typically ethanol, facilitates the reaction by ensuring the solubility of the reactants.[14]

References

- 1. 1-(1-PHENYL-ETHYL)-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 34734-20-8|1-Ethyl-1H-benzo[d]imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 9. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. calpaclab.com [calpaclab.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Whitepaper: Initial Synthesis of Novel 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of benzimidazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][][5][6] This guide focuses on the synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a key intermediate whose aldehyde functional group serves as a versatile anchor for generating diverse molecular libraries. We provide a detailed exploration of robust synthetic pathways, mechanistic insights, and step-by-step protocols for both the core intermediate and its subsequent derivatives, aimed at researchers in drug discovery and development.

The Strategic Importance of the Benzimidazole Core

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing it to interact with a variety of biopolymers.[2][] This inherent bio-isosterism is a primary reason for its broad therapeutic potential. The 2-substituted benzimidazoles are particularly significant, with the substituent at this position heavily influencing the pharmacological profile.[6]

The target molecule, this compound, is of strategic importance for two reasons:

-

N1-Ethylation: The ethyl group at the N1 position can enhance lipophilicity and modulate binding interactions with biological targets compared to its unsubstituted counterpart.

-

C2-Carbaldehyde: The aldehyde group is a highly reactive and versatile functional handle. It readily participates in a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions, enabling the rapid generation of diverse compound libraries for high-throughput screening.

This guide details a reliable and reproducible two-step synthetic strategy, starting from commercially available precursors, to obtain this valuable building block.

Synthesis of the Core Intermediate: this compound

The most field-proven approach to synthesizing the target carbaldehyde involves a two-step sequence: initial formation of an N-ethylated 2-methylbenzimidazole, followed by selective oxidation of the methyl group. This method is favored over direct formylation, which can lead to challenges with regioselectivity and harsh reaction conditions.

Overall Synthetic Workflow

Step 1: Synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole

The initial step involves the Phillips cyclocondensation reaction, a classic and reliable method for forming the benzimidazole ring.[7]

-

Scientific Rationale: This reaction condenses an o-phenylenediamine with a carboxylic acid under acidic conditions. Using N-ethyl-o-phenylenediamine directly ensures the ethyl group is correctly positioned at N1. Acetic acid serves as the source for the C2-methyl group. The acidic medium (hydrochloric acid) protonates the carbonyl group of acetic acid, activating it for nucleophilic attack by the diamine, and facilitates the final dehydrative cyclization.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add N-ethyl-o-phenylenediamine (13.6 g, 0.1 mol) and 4M hydrochloric acid (60 mL).

-

Add glacial acetic acid (6.6 g, 0.11 mol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. This will cause the product to precipitate.

-

Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 1-Ethyl-2-methyl-1H-benzoimidazole as a crystalline solid.

Step 2: Oxidation to this compound

The critical step is the selective oxidation of the activated methyl group at the C2 position. While various oxidants exist, selenium dioxide (SeO₂) is particularly effective for this transformation, known as the Riley oxidation.[8]

-

Causality Behind Experimental Choice:

-

Oxidant Selection: The C2-methyl group of the benzimidazole ring is activated, akin to a benzylic or allylic methyl group, making it susceptible to oxidation. Selenium dioxide is highly regioselective for such positions.[9][10] An alternative, manganese dioxide (MnO₂), is a milder and safer option but often requires a large excess of the reagent and longer reaction times, which can lead to lower yields and purification challenges.[11][12] For laboratory-scale synthesis where high conversion is prioritized, SeO₂ is the superior, albeit more hazardous, choice.

-

Solvent System: Dioxane is an excellent solvent for this reaction as it is relatively inert and can dissolve both the organic substrate and the selenious acid formed in situ. A small amount of water is necessary to initiate the reaction with SeO₂.[13]

-

Experimental Protocol (Handle SeO₂ with extreme caution in a fume hood):

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Ethyl-2-methyl-1H-benzoimidazole (8.0 g, 0.05 mol) in 100 mL of dioxane.

-

Add a solution of selenium dioxide (6.1 g, 0.055 mol) in 5 mL of water to the flask.

-

Heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium indicates the reaction is proceeding.

-

Monitor the reaction to completion by TLC.

-

Once complete, cool the mixture and filter off the selenium precipitate through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Melting Point (°C) |

| 1-Ethyl-2-methyl-1H-benzoimidazole | C₁₀H₁₂N₂ | 160.22 | 85-90% | 68-70 |

| This compound | C₁₀H₁₀N₂O | 174.20 | 65-75% | 73-75 |

Synthesis of Novel Derivatives

The utility of this compound as a synthetic intermediate is demonstrated through its conversion into various derivatives. A primary example is the formation of Schiff bases, which are themselves a class of biologically active compounds.

Derivatization Pathways

Protocol: Synthesis of a Schiff Base Derivative

This protocol details the condensation of the aldehyde with 4-fluoroaniline to form N-(4-fluorophenyl)-1-(1-ethyl-1H-benzoimidazol-2-yl)methanimine.

-

Scientific Rationale: The reaction is a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration to form the imine (C=N) double bond. A catalytic amount of acid (like acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack. Ethanol is a suitable solvent that dissolves the reactants and allows for easy removal after the reaction.

Experimental Protocol:

-

Dissolve this compound (1.74 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

To this solution, add 4-fluoroaniline (1.11 g, 10 mmol) and 2-3 drops of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol if necessary.

Conclusion and Future Outlook

This guide has outlined a robust and reproducible synthetic pathway for this compound, a high-value intermediate for drug discovery. The protocols provided are grounded in established chemical principles, with a clear rationale for the selection of reagents and conditions. The demonstrated conversion of this aldehyde into a Schiff base derivative highlights its potential for rapidly generating diverse chemical libraries. Researchers and drug development professionals can employ these methods to synthesize novel benzimidazole derivatives for screening against a multitude of therapeutic targets, thereby accelerating the discovery of new lead compounds.

References

- 1. ijariie.com [ijariie.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. adichemistry.com [adichemistry.com]

- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 10. youtube.com [youtube.com]

- 11. nanotrun.com [nanotrun.com]

- 12. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to the Reactivity and Stability of the 1-Ethyl-1H-benzoimidazole-2-carbaldehyde Core

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of the 1-Ethyl-1H-benzoimidazole-2-carbaldehyde core, a significant heterocyclic scaffold in medicinal chemistry. By synthesizing established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in the design, development, and handling of benzimidazole-based compounds.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to mimic endogenous biological molecules and engage in various non-covalent interactions with protein targets. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-2 position imparts specific physicochemical properties that modulate the molecule's reactivity and stability, crucial parameters influencing its journey from a laboratory curiosity to a clinical candidate. This guide will dissect these characteristics, offering a foundational understanding for its strategic application in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Expected to be a solid | Analogy to similar benzimidazoles |

| Melting Point | Not widely reported; expected to be a crystalline solid with a defined melting point. | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Analogy to similar benzimidazoles |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and a distinct singlet for the aldehyde proton, likely in the downfield region (δ 9-10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the ethyl carbons, the aromatic carbons of the benzimidazole ring, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (δ > 180 ppm).[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic protons, a strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the benzimidazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity: A Versatile Synthetic Handle

The 2-carbaldehyde group on the 1-ethyl-1H-benzoimidazole core is a versatile functional group, enabling a wide array of chemical transformations. Understanding its reactivity is paramount for the synthesis of derivatives with tailored biological activities.

References

The Impact of Solvent Environments on the Spectroscopic Behavior of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Solvatochromism

In the realm of molecular spectroscopy, the profound influence of the solvent on the absorption and emission characteristics of a solute is a phenomenon known as solvatochromism. This solvent-dependent color shift, arising from differential solvation of the ground and excited electronic states of a molecule, provides a powerful lens through which to probe solute-solvent interactions.[1][2] Benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often exhibit pronounced solvatochromic behavior.[3][4][5] This guide delves into the core principles of solvatochromism, focusing on 1-Ethyl-1H-benzoimidazole-2-carbaldehyde and its analogs as a case study to illuminate the interplay between molecular structure, solvent polarity, and photophysical properties. Understanding these relationships is paramount for applications ranging from the design of fluorescent probes and sensors to optimizing the properties of pharmacologically active compounds.[6][7]

Synthesis of this compound: A Representative Protocol

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methodologies available.[8] A common and effective approach involves the condensation of an o-phenylenediamine derivative with an appropriate aldehyde. For the synthesis of this compound, a two-step process is typically employed, starting with the N-ethylation of a suitable benzimidazole precursor, followed by formylation at the 2-position.

Experimental Protocol: Synthesis

Step 1: N-Ethylation of a Benzimidazole Precursor

-

Reactants: 1H-benzoimidazole, Ethyl iodide, a suitable base (e.g., Potassium carbonate), and a polar aprotic solvent (e.g., Acetonitrile).

-

Procedure:

-

To a solution of 1H-benzoimidazole in acetonitrile, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide dropwise to the suspension.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1-ethyl-1H-benzoimidazole.

-

Step 2: Formylation of 1-Ethyl-1H-benzoimidazole

-

Reactants: 1-Ethyl-1H-benzoimidazole, a formylating agent (e.g., N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) - Vilsmeier-Haack reaction), and a suitable workup procedure.

-

Procedure:

-

Cool a flask containing DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5°C.

-

Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.

-

Add a solution of 1-Ethyl-1H-benzoimidazole in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Investigating Solvatochromism: A Practical Workflow

The solvatochromic behavior of a compound is systematically investigated by measuring its UV-Visible absorption and fluorescence emission spectra in a series of solvents with varying polarities.

Experimental Protocol: Spectroscopic Analysis

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., Dichloromethane or Acetonitrile).

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilute working solutions in a range of spectroscopic grade solvents. The solvents should cover a broad spectrum of polarities, from non-polar (e.g., n-Hexane, Toluene) to polar aprotic (e.g., Acetone, Acetonitrile, Dimethyl sulfoxide) and polar protic (e.g., Ethanol, Methanol, Water). The final concentration in each cuvette should be identical to ensure comparability of absorbance values.

-

-

UV-Visible Absorption Spectroscopy:

-

Record the UV-Visible absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the corresponding pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λmax) for each solvent.

-

-

Fluorescence Emission Spectroscopy:

-

Excite each working solution at its respective absorption maximum (λmax).

-

Record the fluorescence emission spectrum over an appropriate wavelength range.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Data Presentation and Interpretation

The collected spectroscopic data should be tabulated to facilitate analysis. The relationship between the absorption/emission maxima and solvent polarity can be visualized by plotting λmax or λem against a solvent polarity scale, such as the Reichardt's ET(30) scale.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | λmax (nm) (Hypothetical) | λem (nm) (Hypothetical) |

| n-Hexane | 1.88 | 1.375 | 30.9 | 310 | 380 |

| Toluene | 2.38 | 1.497 | 33.9 | 315 | 395 |

| Acetone | 20.7 | 1.359 | 42.2 | 325 | 415 |

| Acetonitrile | 37.5 | 1.344 | 45.6 | 328 | 425 |

| Ethanol | 24.6 | 1.361 | 51.9 | 330 | 435 |

| Methanol | 32.7 | 1.329 | 55.4 | 332 | 445 |

| Water | 80.1 | 1.333 | 63.1 | 335 | 460 |

Note: The λmax and λem values in the table are hypothetical and serve to illustrate the expected trend for a compound exhibiting positive solvatochromism.

A bathochromic (red) shift in the absorption or emission maximum with increasing solvent polarity is termed positive solvatochromism .[1] This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift with increasing solvent polarity is known as negative solvatochromism , suggesting a more polar ground state.[1] For many benzimidazole derivatives, a positive solvatochromism is observed due to an intramolecular charge transfer (ICT) character in the excited state.[3][4]

Theoretical Underpinnings of Solvatochromism

The observed solvatochromic shifts are a direct consequence of the difference in the interaction energy between the solute and solvent molecules in the ground and excited states. These interactions can be broadly categorized as non-specific (dipole-dipole, dispersion forces) and specific (hydrogen bonding).

The Lippert-Mataga equation is a fundamental model used to describe the solvatochromic shift of the Stokes shift (the difference in wavenumber between the absorption and emission maxima) as a function of the solvent's dielectric constant (ε) and refractive index (n). This relationship allows for the estimation of the change in dipole moment upon excitation.

Visualizing the Concepts

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

Caption: Figure 1. Experimental workflow for synthesis and solvatochromic analysis.

Caption: Figure 2. Energy level diagram illustrating positive solvatochromism.

Conclusion and Future Directions

The study of solvatochromism in this compound and its analogs offers valuable insights into the nature of solute-solvent interactions and their influence on photophysical properties. By systematically investigating the spectral shifts in various solvent environments, researchers can elucidate the electronic nature of the ground and excited states, information that is crucial for the rational design of molecules with tailored properties. For drug development professionals, understanding how the local environment affects a molecule's electronic structure can inform the design of compounds with improved solubility, membrane permeability, and target engagement. Future work in this area could involve the synthesis of a broader range of analogs with different substituents on the benzimidazole core and at the N-1 position to establish quantitative structure-property relationships. Furthermore, time-resolved fluorescence studies can provide deeper insights into the dynamics of solvent relaxation around the excited-state dipole.

References

- 1. 933752-84-2 CAS MSDS (1H-Benzimidazole-2-carboxaldehyde, 7-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst--spectral and physico-chemical studies and ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. archives.christuniversity.in [archives.christuniversity.in]

- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding the accessible conformations of a potential therapeutic agent is paramount for predicting its interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational preferences of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We will explore both computational and experimental approaches, offering a robust framework for the conformational analysis of this and similar molecular scaffolds.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt a multitude of spatial arrangements, known as conformations. The collection of all possible conformations and their relative energies constitutes the molecule's conformational space. The specific conformations that a molecule preferentially adopts, its conformational isomers or conformers, are critical in determining its biological activity. A molecule's ability to bind to a receptor, for instance, is highly dependent on its shape and the spatial orientation of its functional groups.

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of substituents at the N-1 and C-2 positions of the benzimidazole ring, as in this compound, introduces additional rotational freedom, making a thorough conformational analysis essential for understanding its structure-activity relationship (SAR).[3] This guide will delve into the theoretical and practical aspects of characterizing the conformational behavior of this molecule, providing a roadmap for researchers in the field.

Structural Features of this compound

The molecule of interest, this compound, possesses two key rotatable bonds that define its primary conformational space:

-

The N1-C(ethyl) bond: Rotation around this bond determines the orientation of the ethyl group relative to the benzimidazole ring.

-

The C2-C(aldehyde) bond: Rotation around this bond dictates the position of the carbaldehyde group.

The interplay between these rotations, influenced by steric hindrance and electronic effects, will determine the molecule's preferred three-dimensional structure. The planarity of the benzimidazole core is also a factor to consider, although it is generally expected to be largely planar.[4][5]

Computational Approach to Conformational Analysis

In the absence of experimental data, or as a powerful predictive tool, computational chemistry offers a robust methodology for exploring the conformational landscape of a molecule. Density Functional Theory (DFT) is a particularly effective method for obtaining accurate geometric and energetic information.[6][7]

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is outlined below.

Caption: A generalized workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

Objective: To identify the low-energy conformers of this compound and determine their relative stabilities.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.[7][8] Freely available software like VEGA ZZ can also be used for initial explorations.[9]

Protocol:

-

Molecule Building:

-

Draw the 2D structure of this compound using a molecular editor.

-

Convert the 2D structure to an initial 3D model.

-

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[10][11] This initial, computationally less expensive step broadly samples the conformational space.

-

The goal is to generate a diverse set of starting geometries for higher-level calculations.

-

Identify a set of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

DFT Geometry Optimization:

-

For each unique conformer identified in the previous step, perform a full geometry optimization using DFT.

-

Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is crucial for accuracy.[12][13] For organic molecules containing nitrogen and oxygen, a combination like B3LYP with a Pople-style basis set such as 6-31+G(d,p) or a Dunning-type basis set like cc-pVTZ is a good starting point.[6][14][15] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) allow for more flexibility in the electron density distribution.[12]

-

The optimization should be performed until a stationary point on the potential energy surface is located.

-

-

Frequency Calculations:

-

Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

-

Analysis of Results:

-

Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers with respect to the global minimum.

-

Analyze the key dihedral angles (N1-C(ethyl) and C2-C(aldehyde)) for each conformer to understand the structural differences.

-

The population of each conformer at a given temperature can be estimated using the Boltzmann distribution based on their relative Gibbs free energies.

-

Expected Outcomes and Data Presentation

The computational analysis is expected to yield a set of low-energy conformers and their relative stabilities. This data can be summarized in a table for clarity.

| Conformer | Dihedral Angle 1 (N1-C-C-H) (°) | Dihedral Angle 2 (N-C-C=O) (°) | Relative Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

| A | value | value | 0.00 | value |

| B | value | value | value | value |

| C | value | value | value | value |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Experimental Validation and Characterization

While computational methods provide invaluable insights, experimental validation is the gold standard for confirming conformational preferences. The following techniques are particularly well-suited for the analysis of this compound.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[4][5] While the crystal packing forces can influence the observed conformation, it often represents a low-energy structure.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular conformation in solution. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the spatial proximity of protons.[20][21]

Protocol: 1D and 2D NOE Experiments (NOESY/ROESY)

Objective: To identify through-space interactions between protons on the ethyl group, the aldehyde group, and the benzimidazole ring, which are indicative of the predominant solution-phase conformation.

Instrumentation: A high-field NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assign the proton resonances.

-

-

NOE Experiment:

-

Perform a 1D NOE difference experiment or a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[22][23]

-

In a 1D experiment, selective irradiation of a specific proton resonance will lead to an enhancement of the signals of protons that are close in space (typically < 5 Å).[20]

-

In a 2D NOESY/ROESY experiment, cross-peaks indicate which protons are spatially close.[21]

-

Interpretation:

-

An NOE between the protons of the ethyl group and the aldehyde proton would suggest a conformation where these groups are on the same side of the C2-C(aldehyde) bond.

-

The presence or absence of NOEs between the ethyl group protons and the protons on the benzimidazole ring can help define the orientation of the ethyl group.

Caption: A workflow for the experimental validation of computationally predicted conformations.

Conclusion

The conformational analysis of this compound is a multi-faceted process that benefits from the synergistic application of computational and experimental techniques. DFT calculations provide a powerful means to explore the entire conformational space and identify low-energy structures, while X-ray crystallography and NMR spectroscopy offer definitive experimental evidence for the solid-state and solution-phase conformations, respectively. A thorough understanding of the conformational preferences of this molecule is a critical step in elucidating its structure-activity relationship and guiding the design of new benzimidazole-based therapeutic agents.

References

- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational Searching | Rowan [rowansci.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 17. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthetic Routes for 1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of viable and innovative synthetic pathways to 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the 2-carbaldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.[1][2][3] This document moves beyond a mere recitation of procedures to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect two primary, logical strategies for the synthesis of the target molecule: (I) Post-formation functionalization of a pre-synthesized 1-ethyl-1H-benzo[d]imidazole core, and (II) Ring-closing strategies that incorporate the C2-aldehyde precursor during the formation of the benzimidazole ring. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of this compound

The benzimidazole nucleus, an isostere of natural purines, is a cornerstone in the design of therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of an ethyl group at the N1 position and a carbaldehyde at the C2 position creates a molecule with a unique electronic and steric profile, enhancing its potential for targeted biological interactions and serving as a key intermediate in the synthesis of more complex pharmaceutical candidates.[5] The aldehyde functionality, in particular, is a gateway to a multitude of chemical transformations such as reductive aminations, Wittig reactions, and condensations, making the efficient synthesis of this compound a critical objective for drug discovery programs.

Route I: Post-Functionalization of the Benzimidazole Core

This strategy focuses on first constructing the 1-ethyl-1H-benzo[d]imidazole scaffold, followed by the introduction of the formyl group at the C2 position. This approach is often favored for its modularity and the commercial availability of starting materials.

Step 1: Synthesis of 1-Ethyl-1H-benzo[d]imidazole

The initial and crucial step is the synthesis of the N-ethylated benzimidazole core. This can be achieved through two primary methods:

-

Method A: N-Alkylation of 1H-Benzimidazole: This involves the direct alkylation of commercially available 1H-benzimidazole with an ethylating agent. The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the electrophilic ethyl group.

-

Method B: Cyclization of N-Ethyl-o-phenylenediamine: This approach builds the benzimidazole ring from an N-substituted diamine. This can offer better regioselectivity for the N1-ethylation.

Experimental Protocol: N-Alkylation of 1H-Benzimidazole

-

Deprotonation: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of benzimidazole.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (or ethyl bromide) (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-benzo[d]imidazole

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich heterocyclic compounds.[4][6][7] The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, an iminium cation, which is generated in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).[7][8]

Causality Behind Experimental Choices:

-

Reagent Selection: DMF and POCl₃ are the classic and most cost-effective reagents for generating the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[7] This electrophile is mild enough to react selectively with the electron-rich benzimidazole ring without promoting unwanted side reactions.

-

Reaction Conditions: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, and then warmed to drive the electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. The mixture should be stirred at this temperature for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 1-ethyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield this compound.

Workflow Diagram for Route I

Caption: Synthetic workflow for Route I.

Route II: Ring Formation with a C2-Aldehyde Precursor

This alternative strategy involves constructing the benzimidazole ring with a group at the C2 position that can be readily converted to an aldehyde. This can be an efficient approach if the appropriate starting materials are accessible.

Step 1: Synthesis of (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol

This step involves the condensation of N-ethyl-o-phenylenediamine with glycolic acid. The reaction proceeds via an initial amide formation followed by cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol: Synthesis of the Alcohol Intermediate

-

Reaction Setup: In a round-bottom flask, combine N-ethyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

-

Acid-Catalyzed Condensation: Add 4N hydrochloric acid and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is around 7-8.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can be purified by column chromatography.

Step 2: Oxidation of (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanol

The final step is the selective oxidation of the primary alcohol to the aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation as they are known for their mildness and high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation. Manganese dioxide (MnO₂) is another effective reagent for the oxidation of benzylic-type alcohols.

Experimental Protocol: Mild Oxidation

-

Reaction Setup: To a solution of (1-ethyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Workflow Diagram for Route II

Caption: Synthetic workflow for Route II.

Comparative Analysis of Synthetic Routes

| Parameter | Route I: Post-Functionalization | Route II: Ring Formation with Precursor |

| Overall Yield | Generally moderate to good. | Can be high, but dependent on the efficiency of the oxidation step. |

| Atom Economy | Lower, due to the use of POCl₃ and subsequent hydrolysis. | Potentially higher, especially with catalytic oxidation methods. |

| Scalability | The Vilsmeier-Haack reaction is generally scalable. | Oxidation with stoichiometric reagents like PCC or DMP can be challenging on a large scale. |

| Reagent Toxicity | POCl₃ is corrosive and moisture-sensitive. | PCC is a suspected carcinogen. DMP can be explosive under certain conditions. |

| Versatility | The 1-ethyl-1H-benzo[d]imidazole intermediate can be used to synthesize other C2-functionalized derivatives. | Less modular; tailored for the synthesis of the 2-carbaldehyde. |

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic strategies for the preparation of this compound. Route I, involving the Vilsmeier-Haack formylation of 1-ethyl-1H-benzo[d]imidazole, offers a reliable and well-documented pathway. Route II, which relies on the oxidation of a pre-formed alcohol intermediate, provides an elegant alternative that may offer advantages in terms of atom economy. The choice between these routes will ultimately depend on the specific requirements of the research program, including scale, available reagents, and safety considerations. The provided protocols are designed to be self-validating and serve as a strong foundation for further optimization and application in the synthesis of novel benzimidazole-based compounds for drug discovery and development.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 1-Ethyl-1H-benzoimidazole-2-carbaldehyde as a Versatile Precursor for Novel Antiviral Agents

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within the realm of virology, benzimidazole derivatives have demonstrated significant potential, with some compounds exhibiting potent inhibitory effects against a range of DNA and RNA viruses.[1][3]

The strategic functionalization of the benzimidazole core is paramount to modulating its biological activity. The introduction of an aldehyde group at the C2 position, as in 1-Ethyl-1H-benzoimidazole-2-carbaldehyde , provides a highly versatile chemical handle for the synthesis of a diverse library of derivatives. The electrophilic nature of the carbaldehyde carbon and the acidity of the adjacent proton allow for a variety of chemical transformations, including condensation, oxidation, reduction, and addition reactions. This versatility makes this compound an exceptional precursor for the development of novel antiviral drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into promising antiviral compounds. We will detail step-by-step protocols, discuss the rationale behind experimental choices, and outline methods for biological evaluation.

Synthesis of the Precursor: this compound

The introduction of a formyl group onto the C2 position of the 1-ethyl-1H-benzoimidazole ring is efficiently achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6][7] The resulting electrophilic iminium salt readily attacks the electron-rich benzimidazole ring to afford the desired aldehyde after hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-Ethyl-1H-benzoimidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 1-Ethyl-1H-benzoimidazole (1 equivalent) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | C10H10N2O | 174.20 | Off-white solid | 10.15 (s, 1H, -CHO), 7.90-7.85 (m, 1H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.50 (q, J = 7.2 Hz, 2H, -CH2CH3), 1.55 (t, J = 7.2 Hz, 3H, -CH2CH3) | 185.5 (C=O), 152.0, 143.5, 136.0, 126.5, 124.0, 121.0, 110.5 (Ar-C), 40.0 (-CH2-), 15.0 (-CH3) |

Derivatization of this compound for Antiviral Activity

The aldehyde functionality of this compound is a gateway to a vast chemical space of derivatives. Two prominent classes of derivatives with established antiviral potential are Schiff bases and hydrazones.[2][8][9][10]

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[2][11][12][13][14] This reaction introduces a diverse range of substituents, allowing for the fine-tuning of steric and electronic properties, which can significantly impact antiviral activity.

General Protocol: Synthesis of Benzimidazole-based Schiff Bases

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine derivatives)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol (15 volumes) in a round-bottom flask.

-

Addition of Amine: To this solution, add the substituted primary amine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed from the condensation of an aldehyde with a hydrazine derivative.[8][9][10][15] The resulting C=N-N linkage is a key pharmacophore in many bioactive molecules, and benzimidazole-hydrazones have shown promising antiviral activities.

General Protocol: Synthesis of Benzimidazole-based Hydrazones

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, isonicotinohydrazide)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol (15 volumes).

-

Addition of Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 1-3 hours, monitoring by TLC.

-

Isolation: After the reaction is complete, cool the mixture. The hydrazone product usually precipitates.

-

Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization can be performed if further purification is needed.

Caption: Synthesis of hydrazone derivatives.

Protocols for Antiviral Screening

The synthesized benzimidazole derivatives should be evaluated for their antiviral activity against a panel of relevant viruses. A standard method for this is the cytopathic effect (CPE) inhibition assay or the plaque reduction assay.

General Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line (e.g., Vero cells, MDCK cells)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Synthesized benzimidazole derivatives

-

Positive control antiviral drug (e.g., Acyclovir, Ribavirin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control drug in the cell culture medium.

-

Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Leave some wells uninfected as cell controls.

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Also include virus control wells (infected, untreated) and cell control wells (uninfected, untreated).

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator until the virus control wells show 90-100% CPE.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from CPE. Also, determine the 50% cytotoxic concentration (CC₅₀) from uninfected, compound-treated cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Caption: Workflow for CPE inhibition assay.